Methyl 3-(tert-butylamino)-4-nitrobenzoate CAS number
Methyl 3-(tert-butylamino)-4-nitrobenzoate CAS number
An In-Depth Technical Guide to Methyl 3-(tert-butylamino)-4-nitrobenzoate
Executive Summary
Methyl 3-(tert-butylamino)-4-nitrobenzoate (CAS 1420800-35-6) is a specialized pharmaceutical intermediate used primarily in the synthesis of nitrogen-containing heterocycles, such as benzimidazoles and quinoxalines.[1] Its structural significance lies in the tert-butylamino group, which introduces steric bulk and lipophilicity—critical parameters for modulating the pharmacokinetic profiles (ADME) of kinase inhibitors and antiviral agents. This guide details the compound's synthesis via nucleophilic aromatic substitution (
Chemical Identity & Physicochemical Properties
This compound is characterized by a tert-butylamine moiety at the meta position relative to the ester, adjacent to a para-nitro group. This specific regiochemistry is vital for subsequent cyclization reactions.
| Property | Data |
| CAS Number | 1420800-35-6 |
| IUPAC Name | Methyl 3-[(2-methylpropan-2-yl)amino]-4-nitrobenzoate |
| Molecular Formula | |
| Molecular Weight | 252.27 g/mol |
| Appearance | Yellow to Orange Crystalline Solid |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in Water |
| Melting Point | 110–114 °C (Typical range for similar nitro-amino esters) |
| SMILES | COC(=O)C1=CC(NC(C)(C)C)=C(C=C1)[O-] |
Synthesis & Manufacturing
The industrial and laboratory-scale synthesis of Methyl 3-(tert-butylamino)-4-nitrobenzoate relies on a regioselective Nucleophilic Aromatic Substitution (
Reaction Mechanism
The reaction proceeds via a Meisenheimer complex intermediate. The choice of the leaving group is critical; the fluoro-derivative (Methyl 3-fluoro-4-nitrobenzoate) is preferred over the chloro-analog due to the high electronegativity of fluorine, which stabilizes the transition state despite the steric hindrance of the incoming tert-butylamine.
Synthetic Pathway Diagram
Figure 1:
Experimental Protocol
Objective: Synthesis of Methyl 3-(tert-butylamino)-4-nitrobenzoate on a 10g scale.
Reagents:
-
Methyl 3-fluoro-4-nitrobenzoate (CAS 185629-31-6): 10.0 g (50.2 mmol)
-
tert-Butylamine: 7.34 g (100.4 mmol, 2.0 eq)
-
Potassium Carbonate (
): 13.8 g (100 mmol, 2.0 eq) -
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN): 100 mL
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
). -
Dissolution: Add Methyl 3-fluoro-4-nitrobenzoate (10.0 g) and anhydrous DMF (100 mL). Stir until fully dissolved.
-
Base Addition: Add anhydrous
(13.8 g) to the solution. The suspension may turn slightly yellow. -
Nucleophile Addition: Add tert-butylamine (7.34 g) dropwise via syringe over 10 minutes.
-
Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc in Hexanes) or LC-MS. The starting material (
) should disappear, and a new, more polar yellow spot ( ) should appear.-
Note: The bulky tert-butyl group may slow the kinetics compared to smaller amines; ensure complete conversion before workup.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of ice-cold water. The product often precipitates as a yellow solid.[2]
-
If solid forms: Filter via vacuum filtration, wash with water (3 x 50 mL), and dry.
-
If oil forms: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine (2 x 100 mL), dry over
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane/EtOAc gradient) to yield the pure product.
Experimental Workflow Diagram
Figure 2: Operational workflow for the laboratory-scale synthesis.
Applications in Drug Development
Methyl 3-(tert-butylamino)-4-nitrobenzoate serves as a "lipophilic scaffold" in medicinal chemistry. The tert-butyl group is metabolically stable and increases the volume of the molecule, often used to fill hydrophobic pockets in enzyme active sites (e.g., kinases).
1. Benzimidazole Synthesis (Kinase Inhibitors): The primary utility is the reduction of the nitro group to an aniline, followed by cyclization to form benzimidazoles.
-
Reduction: The nitro group is reduced (using
or ) to yield Methyl 4-amino-3-(tert-butylamino)benzoate . -
Cyclization: Reaction with aldehydes or carboxylic acids yields 1-(tert-butyl)-benzimidazoles. These cores are prevalent in inhibitors of HCV NS5B polymerase and p38 MAP kinase .
2. Lipophilicity Modulation: The tert-butyl group significantly increases the LogP of the parent benzoate, improving membrane permeability for intracellular targets.
Safety & Handling (MSDS Highlights)
-
Hazards:
-
Storage: Store in a cool, dry place under inert atmosphere. Keep away from strong oxidizing agents and strong bases.
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of dust or amine vapors.
References
-
PubChem. Methyl 3-fluoro-4-nitrobenzoate (Precursor Data). National Library of Medicine. Available at: [Link]
-
Google Patents. Benzothiazole and azabenzothiazole compounds useful as kinase inhibitors (US20070185175A1).[4] (Describes analogous SNAr reactions on fluoro-nitrobenzoates). Available at:
